molecular formula C19H14Cl2O5 B2478887 (Z)-methyl 2-((2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 845986-29-0

(Z)-methyl 2-((2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B2478887
CAS No.: 845986-29-0
M. Wt: 393.22
InChI Key: JZXAESKBKJKTKB-MFOYZWKCSA-N
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Description

(Z)-methyl 2-((2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate (CAS 845986-29-0) is a synthetic compound with a molecular formula of C19H14Cl2O5 and a molecular weight of 393.22 g/mol . It is built on a 3-oxo-2,3-dihydrobenzofuran core scaffold, a structure of high interest in medicinal chemistry for its potential diverse biological activities. This specific compound features a Z-configuration around its exocyclic alkene and a 2,6-dichlorobenzylidene substituent, which are critical for its spatial configuration and interaction with biological targets. Researchers can utilize this chemical as a key intermediate or building block in organic synthesis and drug discovery projects. While specific biological data for this exact molecule is limited in the public domain, compounds with this benzofuran core and similar substitution patterns have been investigated for their potential as multi-target therapeutic agents. Recent studies on structurally related molecules have shown promising dual anti-inflammatory and anti-diabetic activities, including potent inhibition of enzymes like α-glucosidase and reduction of inflammatory markers such as IL-6 and NF-κB . The presence of the dichlorophenyl group is a common pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential research applications in developing new anti-inflammatory and metabolic disease treatments . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 2-[[(2Z)-2-[(2,6-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2O5/c1-10(19(23)24-2)25-11-6-7-12-16(8-11)26-17(18(12)22)9-13-14(20)4-3-5-15(13)21/h3-10H,1-2H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXAESKBKJKTKB-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC=C3Cl)Cl)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC=C3Cl)Cl)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-((2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a synthetic organic compound with significant potential in medicinal and agricultural applications. Its complex structure features a benzofuran moiety, a dichlorobenzylidene group, and an ester functional group, which contribute to its diverse biological activities.

Chemical Structure and Properties

The compound's molecular formula is C18H12Cl2O5, with a molecular weight of 379.2 g/mol. The Z-configuration indicates a specific geometric arrangement around the double bond, which may influence its biological activity.

PropertyValue
Molecular FormulaC18H12Cl2O5
Molecular Weight379.2 g/mol
PurityTypically >95%
IUPAC NameMethyl 2-[[(2Z)-2-[(2,6-dichlorobenzylidene)-3-oxo-1-benzofuran-6-yl]oxy]propanoate]

The precise biological targets of this compound remain largely unidentified. However, its structural similarities to other benzoic acid derivatives suggest that it may interact with biological systems through various mechanisms:

  • Hydrogen Bonding
  • Van der Waals Forces
  • π−π Stacking
  • Dipole-Dipole Interactions

These interactions may lead to significant biological effects such as antibacterial activity and potential herbicidal properties.

Antibacterial Activity

Research indicates that compounds structurally related to this compound exhibit notable antibacterial properties. For instance, derivatives of similar compounds have shown effectiveness against various bacterial strains through mechanisms that disrupt bacterial cell walls or inhibit essential metabolic pathways.

Herbicidal Potential

The compound's unique structure suggests potential applications in agricultural chemistry as a herbicide. Its ability to interfere with plant growth hormones could be explored further for developing new herbicidal agents.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    A study assessed the antimicrobial properties of several benzofuran derivatives, including those similar to this compound. Results indicated effective inhibition of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Herbicidal Activity Assessment :
    Research conducted on various dichlorobenzylidene derivatives demonstrated their capability to inhibit the growth of common weeds. The study highlighted the potential for these compounds to be developed into effective herbicides .

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